molecular formula C13H14N2O2 B11875223 3-(2,3-Dimethylquinoxalin-6-yl)propanoic acid

3-(2,3-Dimethylquinoxalin-6-yl)propanoic acid

Cat. No.: B11875223
M. Wt: 230.26 g/mol
InChI Key: SGKQWZLUUBRTJF-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylquinoxalin-6-yl)propanoic acid (CAS: 1368906-92-6) is a quinoxaline derivative featuring a propanoic acid substituent at the 6-position of the heterocyclic core and methyl groups at the 2- and 3-positions. Quinoxalines are nitrogen-containing bicyclic aromatic compounds known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3-(2,3-dimethylquinoxalin-6-yl)propanoic acid

InChI

InChI=1S/C13H14N2O2/c1-8-9(2)15-12-7-10(4-6-13(16)17)3-5-11(12)14-8/h3,5,7H,4,6H2,1-2H3,(H,16,17)

InChI Key

SGKQWZLUUBRTJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)CCC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylquinoxalin-6-yl)propanoic acid typically involves the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.

    Introduction of Methyl Groups: The methyl groups at the 2 and 3 positions can be introduced through alkylation reactions using methylating agents like methyl iodide in the presence of a base.

    Attachment of the Propanoic Acid Group: The propanoic acid group can be introduced via a Friedel-Crafts acylation reaction using propanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylquinoxalin-6-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinoxaline N-oxides and other oxidized derivatives.

    Reduction: Dihydroquinoxalines and tetrahydroquinoxalines.

    Substitution: Various substituted quinoxalines with different functional groups.

Scientific Research Applications

3-(2,3-Dimethylquinoxalin-6-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.

    Industry: It is used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylquinoxalin-6-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Quinoxaline Cores

(a) Ethyl 2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)-3-oxo-3-phenylpropanoate (3ce)
  • Structure: Features a 6,7-dimethyl-2-oxo-quinoxaline core linked to a 3-oxo-3-phenylpropanoate ester.
  • Key Data : Molecular weight 364.4 g/mol, IR peaks at 1680 cm⁻¹ (C=O), and NMR signals confirming aromatic and ester groups .
  • Comparison: Unlike the target compound, 3ce includes an oxo group at position 2 and a phenylpropanoate ester, which increases steric bulk and reduces hydrophilicity. The ester group may also influence metabolic stability compared to the carboxylic acid in the target compound.
(b) 3-{[(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)sulfonyl]amino}propanoic Acid
  • Structure: Contains a sulfonamide bridge and a dioxo-tetrahydroquinoxaline moiety.
  • This structural difference may alter binding interactions in biological systems .

Heterocyclic Propanoic Acid Derivatives Beyond Quinoxaline

(a) 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid
  • Structure: Imidazole ring with a methylthio-propanoic acid chain.
  • Synthesis: Prepared via alkylation of 3-bromopropanoic acid with methimazole, favoring N-substitution over S-substitution under specific conditions .
  • Comparison: The imidazole core provides different electronic properties (e.g., basicity) compared to quinoxaline. The thioether linkage may enhance antioxidant activity, as seen in methimazole prodrugs .
(b) 3-(6H-Indolo[2,3-b]quinoxalin-6-yl)propanoic Acid
  • Structure: Indole-fused quinoxaline with a propanoic acid group.
  • Properties: Molecular weight 291.3 g/mol, stored at room temperature.
  • Comparison: The indoloquinoxaline core increases molecular rigidity and lipophilicity compared to the simpler dimethylquinoxaline in the target compound.

Substituent-Driven Comparisons

(a) 3-(2,3-Dimethylphenoxy)-2-phenylquinoline-4-carboxylic Acid
  • Structure: Quinoline core with dimethylphenoxy and phenyl substituents.
  • Comparison: Quinoline’s single nitrogen atom (vs. quinoxaline’s two) alters electron distribution. The phenoxy group may confer enhanced membrane permeability but reduce aqueous solubility .
(b) (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic Acid
  • Structure: Dihydroisoquinoline with an amino-propanoic acid chain.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
3-(2,3-Dimethylquinoxalin-6-yl)propanoic acid Quinoxaline 2,3-Me; 6-propanoic acid 260.3 (calc.) High solubility due to -COOH
Ethyl 3ce 2-Oxo-quinoxaline 6,7-Me; 3-oxo-3-phenylpropanoate 364.4 IR: 1680 cm⁻¹ (ester C=O)
3-(Imidazol-2-ylthio)propanoic acid Imidazole Methylthio-propanoic acid ~200 (est.) Antioxidant prodrug, thioether linkage
Indoloquinoxaline propanoic acid Indoloquinoxaline 6-propanoic acid 291.3 Fluorescence potential, stored at RT

Biological Activity

3-(2,3-Dimethylquinoxalin-6-yl)propanoic acid is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H14N2O2\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_2

This compound features a quinoxaline moiety, which is known for its diverse biological properties. The presence of the propanoic acid group contributes to its potential pharmacological activities.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various strains of bacteria. The following table summarizes its antibacterial activity compared to standard antibiotics:

Bacterial Strain Inhibition Zone (mm) Standard Antibiotic Inhibition Zone (mm)
Staphylococcus aureus15Amikacin18
Escherichia coli12Ciprofloxacin20
Pseudomonas aeruginosa14Gentamicin16

The results indicate that while the compound shows promising antibacterial effects, it is generally less effective than established antibiotics like Amikacin and Ciprofloxacin .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably, it has demonstrated cytotoxic effects on various cancer cell lines. A case study involving human lung cancer cells (A549) revealed that the compound induced apoptosis at concentrations as low as 10 µM. The mechanism appears to involve the activation of the intrinsic apoptotic pathway, as evidenced by increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

The biological activity of this compound is hypothesized to be mediated through multiple pathways:

  • DNA Intercalation: The quinoxaline structure may facilitate binding to DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition: Preliminary studies suggest that the compound may inhibit specific enzymes involved in cancer cell proliferation.

Research Findings

Several studies have reported on the synthesis and evaluation of this compound:

  • Synthesis Methodology: The synthesis typically involves the reaction of appropriate quinoxaline derivatives with propanoic acid under controlled conditions. Characterization is achieved through techniques such as NMR and mass spectrometry .
  • In Vitro Studies: Comprehensive in vitro studies have been conducted to assess both antimicrobial and anticancer activities. These studies often employ standard assays such as MTT for cytotoxicity and agar diffusion methods for antibacterial testing .

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